2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Allylamino)-2-oxoethoxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an allylamino group, an oxoethoxy linkage, and a benzamide core, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Allylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-aminobenzamide with allyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 2-(2-(Allylamino)-2-oxoethoxy)benzamide can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Allylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to hydroxyl derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Allylamino)-2-oxoethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-(Allylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzamide core can interact with various receptors, modulating their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzamide: Shares the benzamide core but lacks the allylamino and oxoethoxy groups.
N-(2-Allylphenyl)benzamide: Similar structure but with different functional groups.
2-(2-Oxoethoxy)benzamide: Lacks the allylamino group.
Uniqueness
2-(2-(Allylamino)-2-oxoethoxy)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allylamino group enhances its ability to form hydrogen bonds, while the oxoethoxy linkage provides additional sites for chemical modification .
Eigenschaften
Molekularformel |
C12H14N2O3 |
---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-[2-oxo-2-(prop-2-enylamino)ethoxy]benzamide |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-14-11(15)8-17-10-6-4-3-5-9(10)12(13)16/h2-6H,1,7-8H2,(H2,13,16)(H,14,15) |
InChI-Schlüssel |
BQPRCANMYXNHBL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)COC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.